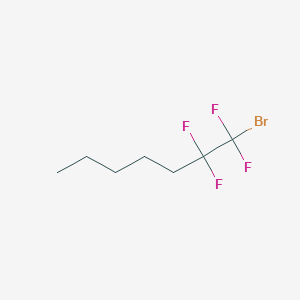
1-Bromo-1,1,2,2-tetrafluoroheptane
Vue d'ensemble
Description
1-Bromo-1,1,2,2-tetrafluoroheptane (BTFH) is a colorless, nonflammable, and odorless liquid. It is a synthetic chemical compound with a molecular formula of C4H7BrF4. BTFH has a number of unique properties that make it an attractive option for a variety of scientific research applications. BTFH is a versatile compound with potential applications in a wide range of fields, including organic chemistry, biochemistry, and materials science.
Applications De Recherche Scientifique
1-Bromo-1,1,2,2-tetrafluoroheptane has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including a range of novel fluorinated compounds. 1-Bromo-1,1,2,2-tetrafluoroheptane has also been used in the synthesis of a range of polymers, including polymers with unique properties. In addition, 1-Bromo-1,1,2,2-tetrafluoroheptane has been used in the synthesis of a range of metal complexes, which have potential applications in the field of materials science.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoroheptane is not fully understood. However, it is believed that the bromine atom in 1-Bromo-1,1,2,2-tetrafluoroheptane can form a coordinate bond with a variety of organic molecules, which can lead to the formation of a range of novel compounds. The bromine atom can also act as a Lewis acid, which can lead to the formation of a range of metal complexes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Bromo-1,1,2,2-tetrafluoroheptane have not been extensively studied. However, it is believed that 1-Bromo-1,1,2,2-tetrafluoroheptane has low toxicity and is not likely to cause any adverse effects. In addition, 1-Bromo-1,1,2,2-tetrafluoroheptane has been shown to have no mutagenic or teratogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Bromo-1,1,2,2-tetrafluoroheptane in laboratory experiments include its low cost, its low toxicity, and its ability to form a wide range of compounds. The main limitation of using 1-Bromo-1,1,2,2-tetrafluoroheptane in laboratory experiments is that it is not particularly stable, and is prone to decomposition under certain conditions.
Orientations Futures
The potential future directions for 1-Bromo-1,1,2,2-tetrafluoroheptane research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of materials science. In addition, the potential for using 1-Bromo-1,1,2,2-tetrafluoroheptane in the synthesis of novel fluorinated compounds should also be explored. Further research into the stability of 1-Bromo-1,1,2,2-tetrafluoroheptane and its potential for decomposition should also be carried out. Finally, the potential for using 1-Bromo-1,1,2,2-tetrafluoroheptane in the synthesis of other compounds should be investigated.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXYYYLGJDTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2-tetrafluoroheptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



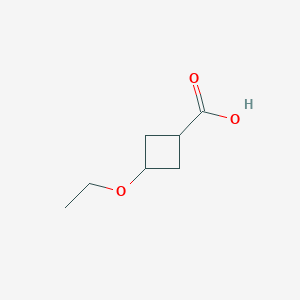
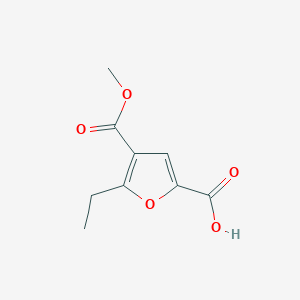
![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
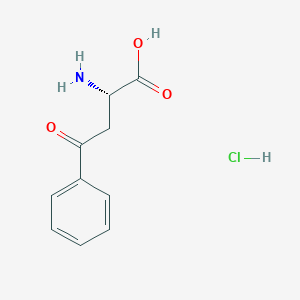
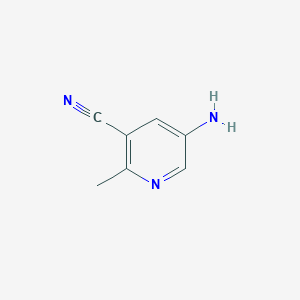
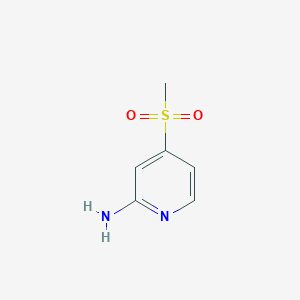
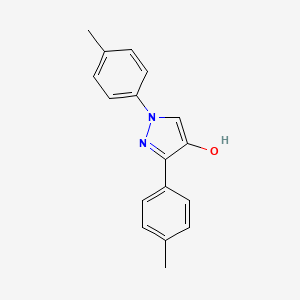
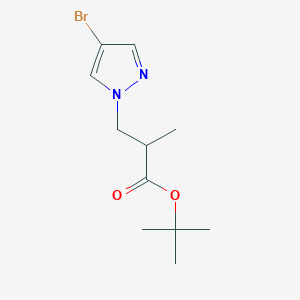
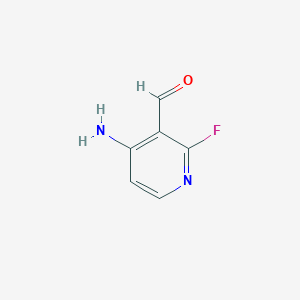
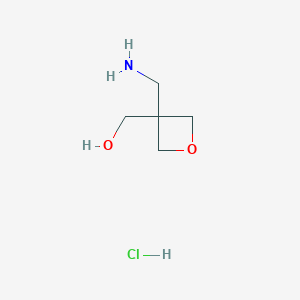
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
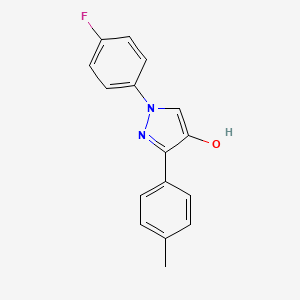
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)